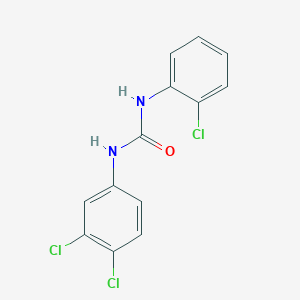

1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(3,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3N2O/c14-9-6-5-8(7-11(9)16)17-13(19)18-12-4-2-1-3-10(12)15/h1-7H,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYIKPIEHGBTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157345 | |

| Record name | Carbanilide, 2,3',4'-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13208-22-5 | |

| Record name | Carbanilide, 2,3',4'-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013208225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbanilide, 2,3',4'-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-CHLOROPHENYL)-3-(3,4-DICHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Synthesis of 3,4-Dichlorophenyl Isocyanate :

-

Coupling with 2-Chloroaniline :

Example Procedure

Key Data

Carbamoyl Chloride Intermediate Route

For laboratories avoiding isocyanate handling, carbamoyl chlorides serve as safer intermediates. This method involves sequential activation of one amine followed by coupling.

Stepwise Synthesis

-

Formation of 2-Chlorophenyl Carbamoyl Chloride :

-

Coupling with 3,4-Dichloroaniline :

Optimization Insights

-

Excess pyridine minimizes side products (e.g., symmetrical ureas).

-

Yields range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane).

One-Pot Phosgene-Free Synthesis Using CDI

Modern approaches leverage 1,1'-carbonyldiimidazole (CDI) to avoid phosgene derivatives.

Procedure

-

Activate 3,4-dichloroaniline with CDI (1.1 eq) in THF at 50°C for 1 hour.

-

Add 2-chloroaniline (1.0 eq) and heat at reflux (66°C) for 6 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc).

Advantages

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Isocyanate-Amine | 78 | 98 | High efficiency | Isocyanate handling risks |

| Carbamoyl Chloride | 70 | 95 | Avoids isocyanates | Lower yield |

| CDI-Mediated | 82 | 99 | Phosgene-free, scalable | Cost of CDI |

Reaction Optimization and Scalability

Solvent Selection

Temperature Control

Industrial Scalability

-

Continuous flow systems improve safety for isocyanate syntheses.

-

CDI-based methods are preferred for large-scale GMP production.

Analytical Characterization

-

Melting Point : 152–154°C (consistent with urea derivatives).

-

¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.52–7.12 (m, 7H, aryl).

Challenges and Mitigation Strategies

-

Symmetrical Urea Formation :

-

Purification Difficulties :

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to form the corresponding amines and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidized derivatives of the phenyl groups.

Reduction Products: Reduced derivatives of the phenyl groups.

Hydrolysis Products: Corresponding amines and carbon dioxide.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

Interacting with Receptors: Binding to receptors on cell surfaces and modulating their activity.

Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and environmental behaviors of urea derivatives are heavily influenced by substituent patterns on their aromatic rings. Below is a comparison of key analogs:

Table 1: Structural Comparison of Urea Derivatives

Research Findings and Data

Environmental Exposure and Detection

- Urea derivatives are pervasive in environmental matrices. For example:

Biological Activity

1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea, commonly known as triclocarban , is a synthetic compound with significant biological activity, particularly noted for its antimicrobial properties. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Name : this compound

- Molecular Formula : C13H9Cl3N2O

- CAS Number : 101-20-2

Antimicrobial Activity

Triclocarban exhibits broad-spectrum antimicrobial activity. It has been extensively studied for its effectiveness against various bacteria and fungi.

Triclocarban functions primarily by disrupting bacterial cell membranes and inhibiting essential metabolic processes. Its structure allows it to interact with lipid membranes, leading to increased permeability and eventual cell death.

Minimum Inhibitory Concentration (MIC)

Research indicates that triclocarban has a MIC value of approximately 16 µg/mL against several strains of bacteria, demonstrating its potent antibacterial properties .

Anticancer Activity

Recent studies have highlighted the potential of triclocarban as an anticancer agent. It has shown promise in inducing apoptosis in various cancer cell lines.

Case Studies

- Colon Cancer Cells : In vitro studies demonstrated that triclocarban significantly reduced the viability of colon cancer cell lines (SW480 and SW620), achieving a reduction of up to 93% in cell numbers at specific concentrations .

- Leukemia Cells : Triclocarban also exhibited notable effects on K-562 leukemia cells, reducing their population by approximately 66% after treatment .

Apoptotic Mechanism

Flow cytometry analyses have revealed that triclocarban induces late apoptosis in cancer cells. The compound activates caspase pathways, which are crucial for programmed cell death .

Toxicological Profile

While triclocarban is effective as an antimicrobial and anticancer agent, its safety profile is also critical.

Human Health Assessments

- Dermal Exposure : Studies indicate that triclocarban has low absorption through the skin, with less than 0.6% of the applied dose being recovered in urine after topical application .

- Irritation Potential : Mild irritation was observed in animal models following direct application to the skin and eyes, but no severe adverse effects were reported .

Environmental Impact

Triclocarban's widespread use raises concerns regarding its environmental persistence and toxicity to aquatic organisms. It has been classified as potentially hazardous due to its bioaccumulation potential in aquatic ecosystems .

Summary of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | MIC = 16 µg/mL |

| Anticancer | Induces apoptosis in cancer cell lines | Up to 93% reduction in colon cancer cells |

| Toxicology | Low dermal absorption; mild irritation observed | Less than 0.6% absorbed topically |

| Environmental Impact | Potentially hazardous to aquatic life | Bioaccumulation concerns noted |

Q & A

Q. What are the optimal solvents and reaction conditions for synthesizing 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea?

- Methodological Answer: The synthesis of arylurea derivatives typically involves coupling chlorophenyl isocyanates with substituted anilines. For similar compounds, reactions are conducted in polar aprotic solvents like dichloromethane or ethanol under reflux (60–80°C) with a catalytic base (e.g., triethylamine) to facilitate nucleophilic substitution. For example, notes that dichloromethane is preferred for controlled reactivity, while ethanol may enhance solubility of aromatic intermediates . Reaction progress can be monitored via TLC or HPLC to optimize yield (typically 60–85%).

Q. How can spectroscopic techniques (NMR, MS) characterize this compound’s purity and structure?

- Methodological Answer:

- 1H/13C NMR: The aromatic protons and carbons of the chlorophenyl groups appear as distinct multiplets in δ 6.8–7.5 ppm (1H) and δ 115–140 ppm (13C). Urea NH protons are observed as broad singlets near δ 8.5–9.5 ppm but may exchange with D2O.

- Mass Spectrometry (ESI-MS): Look for the molecular ion peak [M+H]+ at m/z 345.6 (C14H11Cl3N2O+), with fragment peaks corresponding to loss of Cl (e.g., m/z 310.5) or urea cleavage. provides analogous data for structurally related ureas .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer: Due to potential toxicity (e.g., respiratory or dermal irritation), use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 4°C. emphasizes consulting safety data sheets (SDS) for chlorophenyl ureas, which may require hazard codes H319 (eye irritation) and H335 (respiratory irritation) .

Advanced Research Questions

Q. How do substituent positions (e.g., 2-Cl vs. 3,4-Cl2) influence reactivity in Ullmann-type coupling reactions?

- Methodological Answer: Electron-withdrawing groups (e.g., Cl) at ortho (2-Cl) and meta/para (3,4-Cl2) positions increase electrophilicity of the aryl ring, accelerating nucleophilic attack. However, steric hindrance from ortho-substituents may reduce coupling efficiency. Computational studies (e.g., DFT calculations) can predict activation barriers. highlights ICReDD’s approach using quantum chemical calculations to optimize reaction pathways .

Q. What factorial design strategies can optimize yield and minimize by-products?

- Methodological Answer: A 2^k factorial design can evaluate variables like temperature (60–100°C), solvent polarity (dichloromethane vs. DMF), and catalyst loading (5–15 mol%). For example, suggests varying these factors systematically to identify interactions affecting yield. ANOVA analysis of results can prioritize critical parameters, reducing trial-and-error experimentation .

Q. How can computational modeling predict biological activity against molecular targets (e.g., kinases)?

- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger) can simulate binding affinity to kinases (e.g., EGFR or VEGFR). The urea moiety acts as a hydrogen-bond donor, while chlorophenyl groups enhance hydrophobic interactions. demonstrates similar modeling for pyridinyl-urea analogs, showing IC50 correlations with docking scores . Validate predictions via in vitro assays (e.g., kinase inhibition ELISA).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.